molecular formula C14H22N2O4S B4998590 N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4998590
M. Wt: 314.40 g/mol
InChI Key: XXCFWXSKPIIQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMSO-PEG-NHS ester, is a chemical compound widely used in scientific research. It is a versatile reagent that can be used for various purposes, such as protein labeling, drug delivery, and surface functionalization.

Mechanism of Action

The mechanism of action of N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide ester is based on the reaction between the NHS ester group and the primary amine group of the target molecule. The reaction forms a stable amide bond, which covalently links the this compound ester to the target molecule. The PEG chain provides a hydrophilic and flexible spacer that can improve the solubility and biocompatibility of the modified molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound ester depend on the target molecule and the application. For example, when used for protein labeling, this compound ester can affect the stability, activity, and immunogenicity of the labeled protein. When used for drug delivery, this compound ester can affect the pharmacokinetics, biodistribution, and toxicity of the delivered drug. The effects of this compound ester on cells and tissues depend on the concentration, exposure time, and cell type.

Advantages and Limitations for Lab Experiments

The advantages of using N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide ester in lab experiments include its high yield, purity, and versatility. It can be used for various applications and can modify a wide range of molecules. The PEG chain provides a hydrophilic and flexible spacer that can improve the solubility and biocompatibility of the modified molecule. The limitations of using this compound ester include its potential toxicity, immunogenicity, and interference with the biological activity of the modified molecule. Careful optimization of the reaction conditions and characterization of the modified molecule are necessary to minimize these limitations.

Future Directions

The future directions of N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide ester research include the development of new applications and modifications of the molecule. For example, this compound ester can be used to modify the surface of stem cells for regenerative medicine applications. It can also be used to conjugate therapeutic peptides or proteins with targeting ligands for improved drug delivery. In addition, the synthesis and characterization of new this compound ester derivatives with different functional groups and properties can expand the range of applications and improve the performance of the molecule.

Synthesis Methods

N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide ester is synthesized by reacting N-hydroxysuccinimide (NHS) with DMSO-PEG-maleimide in the presence of a base, such as triethylamine. The reaction takes place at room temperature and the product is purified by column chromatography. The yield of the reaction is typically high, and the purity of the product can be verified by NMR spectroscopy.

Scientific Research Applications

N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide ester is widely used in scientific research for protein labeling and drug delivery. It can be used to modify the surface of nanoparticles, liposomes, and other drug delivery systems to improve their stability and biocompatibility. It can also be used to conjugate proteins and antibodies with fluorescent dyes or other labels for imaging and detection purposes. In addition, this compound ester can be used to modify the surface of cells or tissues for tissue engineering and regenerative medicine applications.

properties

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-11-6-5-7-13(12(11)2)16(21(4,18)19)10-14(17)15-8-9-20-3/h5-7H,8-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCFWXSKPIIQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NCCOC)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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